molecular formula C13H20N2O2 B4964962 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide

2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide

Cat. No. B4964962
M. Wt: 236.31 g/mol
InChI Key: DDCMJKDCZTZUHM-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide, also known as DMF, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. DMF is a furan derivative that has been shown to possess a range of interesting properties, including the ability to act as a potent modulator of certain biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide is complex and not yet fully understood. It is believed that 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide acts as a modulator of various signaling pathways within cells, including the Nrf2 pathway. 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide has also been shown to inhibit the activity of certain enzymes, including histone deacetylases, which may contribute to its biological effects.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide has been shown to have a range of biochemical and physiological effects, including the ability to induce the expression of antioxidant enzymes and other protective factors. 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide has also been shown to modulate the activity of various signaling pathways within cells, leading to changes in gene expression and other cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide in lab experiments is its ability to modulate the activity of various signaling pathways within cells, making it a useful tool for studying the effects of these pathways on cellular processes. However, one limitation of using 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide is that its mechanism of action is not yet fully understood, making it difficult to interpret some of the results obtained using this compound.

Future Directions

There are many potential future directions for research on 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide. One area of interest is the potential use of 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide as a therapeutic agent for a range of diseases, including neurodegenerative disorders and autoimmune diseases. Other potential future directions include further exploration of the molecular mechanisms underlying the effects of 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide, as well as the development of new analogs and derivatives of 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide with improved properties and efficacy.

Synthesis Methods

The synthesis of 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide involves several steps, beginning with the reaction of furan-2-carboxylic acid with thionyl chloride to produce furan-2-carbonyl chloride. This compound is then reacted with 1-methyl-4-piperidinamine to yield 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide.

Scientific Research Applications

2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide has been the subject of numerous scientific studies, with researchers exploring its potential applications in a variety of fields. One area of research that has received particular attention is the potential use of 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide as a modulator of the immune system. Studies have shown that 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide is able to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant enzymes and other protective factors.

properties

IUPAC Name

2,5-dimethyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9-8-12(10(2)17-9)13(16)14-11-4-6-15(3)7-5-11/h8,11H,4-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCMJKDCZTZUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide

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